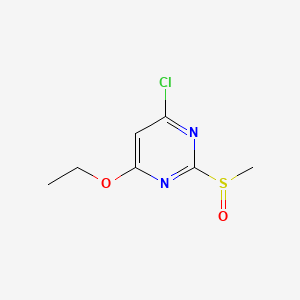

4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-ethoxy-2-methylsulfinylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-3-12-6-4-5(8)9-7(10-6)13(2)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIAPGSVAJFRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)S(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693787 | |

| Record name | 4-Chloro-6-ethoxy-2-(methanesulfinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-28-2 | |

| Record name | Pyrimidine, 4-chloro-6-ethoxy-2-(methylsulfinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethoxy-2-(methanesulfinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Profile: Physicochemical and Spectroscopic Properties

An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine and Its Key Analogs

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Due to its nature as a synthetic intermediate, its chemical properties, reactivity, and utility are best understood in the context of its closely related analogs: the precursor 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine and the corresponding oxidation product, 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine. This document will explore this family of compounds, offering field-proven insights into their synthesis, reactivity, and application as versatile scaffolds in drug discovery.

The subject compound and its immediate synthetic relatives are multifunctionalized pyrimidines. The pyrimidine ring is an electron-deficient heterocycle, and the substituents at the C2, C4, and C6 positions dictate the molecule's overall reactivity and properties. The chlorine atom at C4 and the sulfur-containing moiety at C2 are both potential leaving groups for nucleophilic aromatic substitution (SNAr), while the ethoxy group at C6 provides steric and electronic modulation.

The oxidation state of the sulfur atom at the C2 position—thioether (-S-CH₃), sulfoxide (-SO-CH₃), or sulfone (-SO₂-CH₃)—profoundly influences the reactivity of the molecule, particularly the lability of the C2 substituent as a leaving group.

Table 1: Comparative Physicochemical Properties

| Property | 4-Chloro-6-ethoxy-2-(methylthio )pyrimidine | 4-Chloro-6-ethoxy-2-(methylsulfinyl )pyrimidine | 4-Chloro-6-ethoxy-2-(methylsulfonyl )pyrimidine |

| Molecular Formula | C₇H₉ClN₂OS | C₇H₉ClN₂O₂S[1] | C₇H₉ClN₂O₃S[2] |

| Molecular Weight | 204.68 g/mol | 220.68 g/mol [1] | 236.68 g/mol |

| CAS Number | 176481-98-8 (from synthesis papers) | 1289386-28-2[1] | 142596-33-6[2][3] |

| Appearance | Colourless needles[4][5] | (Predicted) White to off-white solid | (Predicted) White to off-white solid |

| Melting Point | 59–60 °C[4][5] | Not available | Not available |

Spectroscopic Characterization

Detailed spectroscopic data is most readily available for the stable precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, which serves as a crucial reference point.

Reference Spectra: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [4]

-

¹H NMR (500 MHz, CDCl₃):

-

δ 6.37 (s, 1H): Corresponds to the aromatic proton at the C5 position of the pyrimidine ring.

-

δ 4.41 (q, J=7.1 Hz, 2H): The quartet for the methylene protons (-OCH₂ CH₃) of the ethoxy group.

-

δ 2.52 (s, 3H): A singlet for the methyl protons of the methylthio group (-SCH₃ ).

-

δ 1.37 (t, J=7.1 Hz, 3H): The triplet for the terminal methyl protons (-OCH₂CH₃ ) of the ethoxy group.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 172.7, 169.4, 160.2: Carbons of the pyrimidine ring (C2, C4, C6).

-

δ 102.4: The protonated carbon of the pyrimidine ring (C5).

-

δ 63.3: Methylene carbon of the ethoxy group (-OCH₂ CH₃).

-

δ 14.2: Methyl carbon of the methylthio group (-SCH₃ ).

-

δ 14.0: Methyl carbon of the ethoxy group (-OCH₂CH₃ ).

-

Expected Spectral Changes upon Oxidation:

-

To Sulfinyl: The introduction of the S=O bond would deshield adjacent protons and carbons. The singlet for the -SCH₃ protons (δ 2.52) would be expected to shift downfield. In the IR spectrum, a characteristic strong S=O stretching band would appear around 1050 cm⁻¹.

-

To Sulfonyl: Further oxidation to the sulfone (-SO₂-) would cause an even greater downfield shift in the NMR for the methyl protons. The IR spectrum would show two characteristic stretching bands for the sulfone group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Synthesis and Reactivity: A Versatile Scaffold

The primary value of this compound family lies in their role as multifunctional synthetic intermediates. The synthesis begins with a commercially available dichloropyrimidine and proceeds through selective substitution and oxidation.

Synthetic Pathway Overview

The logical flow from a common precursor highlights the relationship between the thioether, sulfinyl, and sulfone derivatives. The sulfinyl compound is a direct intermediate in the oxidation of the thioether to the sulfone.

Caption: Synthetic pathway from the dichlorinated precursor to the target sulfinyl compound and its sulfone analog.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol is based on a literature procedure that offers mild conditions and high regioselectivity, which are preferable to older methods requiring higher temperatures and harsher solvents.[5]

Causality: The reaction is a nucleophilic aromatic substitution (SNAr). The C4 and C6 positions of the starting material are electronically equivalent. However, the introduction of the first ethoxy group at one position deactivates the other slightly, allowing for mono-substitution to be achieved with high selectivity by using a controlled amount (1.1 equivalents) of the nucleophile at a mild temperature.[5]

Step-by-Step Methodology:

-

Preparation of Nucleophile: A fresh solution of sodium ethoxide (EtONa) is prepared (e.g., 1 M in ethanol).

-

Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in absolute ethanol (EtOH), add the freshly prepared solution of EtONa (1.1 eq) dropwise at approximately 20 °C.

-

Reaction Monitoring: The reaction is protected with a CaCl₂ drying tube and stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically ~2 hours).[5]

-

Workup: Dichloromethane (DCM) is added, followed by a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. The mixture is transferred to a separatory funnel and the layers are separated.

-

Extraction: The aqueous phase is extracted again with DCM.

-

Isolation: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the product, which can be further purified by recrystallization (e.g., from n-pentane) to afford colorless needles.[4][5] An 89% yield has been reported for this procedure.[5]

Reactivity Profile: The Dichotomy of Nucleophilic Aromatic Substitution (SNAr)

The synthetic power of this scaffold stems from the presence of two distinct leaving groups: the C4-Chloride and the C2-sulfur moiety. The oxidation state of the sulfur is critical. While the -SCH₃ group is not a good leaving group, the -SOCH₃ (sulfinyl) and especially the -SO₂CH₃ (sulfonyl) groups are excellent leaving groups, often more labile than chloride depending on the nucleophile.[6][7]

This creates a dichotomy in reactivity, allowing for selective functionalization at either the C2 or C4 position.

-

Reactions at C4: The C4-chloride is activated towards SNAr by the electron-withdrawing effects of the ring nitrogens and the C2-substituent. It readily reacts with various nucleophiles, including amines and alkoxides, and is amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura.[5]

-

Reactions at C2: The C2-methylsulfonyl group is a particularly effective leaving group. For the related 2-MeSO₂-4-chloropyrimidine, it has been shown that "hard" nucleophiles like alkoxides selectively displace the C2-sulfonyl group, while many nitrogen nucleophiles selectively displace the C4-chloride.[6] The sulfinyl group behaves similarly, though it is generally less reactive than the sulfone.

Caption: Regioselectivity of SNAr on the 2-sulfonyl-4-chloro-pyrimidine scaffold based on nucleophile type.

Applications in Drug Discovery and Development

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases.[8] Its ability to form hydrogen bonds and serve as a bioisostere for phenyl rings makes it a valuable component in designing molecules with favorable pharmacokinetic properties.[8]

The 4-chloro-6-ethoxy-2-(methylsulfinyl/sulfonyl)pyrimidine framework is particularly valuable because it allows for controlled, sequential diversification:

-

C4 Modification: The C4-chloride can be displaced or used in cross-coupling reactions to introduce a variety of substituents, often to explore structure-activity relationships (SAR) for receptor binding.

-

C2 Modification: Subsequently, the C2-sulfonyl group can be displaced by another nucleophile, allowing the introduction of a second point of diversity. This strategy is employed in the synthesis of complex molecules, including potent dual endothelin receptor antagonists like Macitentan.[9][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for related halogenated and sulfur-containing heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area or a chemical fume hood.[11][12] Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[13][14]

Conclusion

This compound is a valuable synthetic intermediate whose chemical identity is intrinsically linked to its thioether precursor and sulfone derivative. This guide has contextualized its properties and reactivity within this chemical family, highlighting its role as a multifunctional scaffold for organic synthesis. The predictable, yet dichotomous, reactivity at the C2 and C4 positions provides researchers and drug development professionals with a powerful tool for constructing complex molecular architectures with significant therapeutic potential. Understanding the causality behind its synthesis and selective reactivity is key to leveraging this scaffold for next-generation chemical entities.

References

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

- TCI Chemicals. (2025).

- Fisher Scientific. (2013).

- TCI Chemicals. (2025).

- Echemi.

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

- Benchchem. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine.

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

- BLDpharm. 142596-33-6|4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.

- ChemWhat. 4-Chloro-6-ethoxy-2-methanesulfinyl-pyrimidine CAS#: 1289386-28-2.

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

- Arctom Scientific. CAS NO. 142596-33-6 | 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.

- ChemicalBook. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum.

-

Tunoori, A. R., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784. [Link]

-

Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6656. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 142596-33-6|4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The precise characterization of substituted pyrimidines is therefore a critical step in drug discovery and development. This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine, a multifunctionalized heterocyclic compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system of analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Introduction: The Analytical Challenge

This compound presents a unique analytical puzzle. Its structure incorporates several key features: an electron-deficient aromatic pyrimidine ring, a reactive chloro leaving group, an ethoxy substituent, and a chiral sulfoxide moiety. The precise placement of these groups is not only vital for understanding its chemical reactivity but also for predicting its interaction with biological targets. An erroneous structural assignment could lead to misinterpreted structure-activity relationships (SAR) and wasted resources in downstream development.

The elucidation strategy must therefore be orthogonal, integrating data from multiple independent analytical techniques to build an unshakeable structural hypothesis. We will employ a logical progression from determining the molecular formula to mapping the atomic connectivity and confirming the presence of key functional groups.

Foundational Step: Synthesis and Purification

The journey of structural elucidation begins with the material itself. The most plausible synthetic route to the target compound involves the oxidation of its thioether precursor, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.

A known, mild-condition synthesis for this precursor involves the regioselective nucleophilic aromatic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol.[3][4][5] The subsequent oxidation of the methylthio group to a methylsulfinyl group can be achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions to prevent over-oxidation to the sulfone.

Protocol: Sample Purification It is imperative that the sample be analytically pure. Impurities from the synthesis (e.g., unreacted starting material, the corresponding sulfone) can confound spectroscopic data.

-

Provisional Purification: Perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the more polar sulfoxide product from the less polar thioether starting material and any non-polar byproducts.

-

Final Purification: Recrystallize the isolated product from a suitable solvent system (e.g., ethanol/water or pentane) to obtain a crystalline solid.

-

Purity Confirmation: Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] The sample should exhibit a single major peak (>99% purity).

Technique 1: High-Resolution Mass Spectrometry (HRMS)

Causality: The first objective is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula, which is the foundation of the entire elucidation process. The presence of chlorine provides a distinct isotopic signature that serves as an immediate validation checkpoint.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Acquire the spectrum in positive ion mode. The pyrimidine nitrogens are sufficiently basic to be protonated, likely yielding an [M+H]⁺ ion.

-

Data Acquisition: Scan a mass range from m/z 50 to 500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Expected Data & Interpretation: The molecular formula is C₇H₉ClN₂O₂S.

| Parameter | Expected Value | Rationale |

| Calculated Exact Mass | 220.0128 | For the neutral molecule, C₇H₉³⁵ClN₂O₂S. |

| Expected [M+H]⁺ Ion | 221.0201 | Mass of the protonated molecule with the ³⁵Cl isotope. |

| Expected [M+2+H]⁺ Ion | 223.0171 | Mass of the protonated molecule with the ³⁷Cl isotope. |

| Isotopic Ratio | ~3:1 | The characteristic natural abundance ratio of ³⁵Cl to ³⁷Cl, providing strong evidence for the presence of one chlorine atom.[8] |

The observation of a pair of ions at m/z 221.0201 and 223.0171 in a roughly 3:1 ratio, with both masses matching the calculated values within 5 ppm, provides high confidence in the assigned molecular formula.

Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS gives the formula, NMR spectroscopy reveals the atomic connectivity—the molecular blueprint. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to piece together the carbon-hydrogen framework and definitively place the substituents on the pyrimidine ring.[1]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

¹H NMR: Acquire a standard proton spectrum. This will identify all unique proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal with the carbon signal to which it is directly attached.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Detect correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for establishing the overall connectivity of the molecule.

Predicted NMR Data (in CDCl₃, ~500 MHz) & Interpretation:

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key HMBC Correlations (Proton to Carbon) |

| H5 (Pyrimidine) | ~6.5 ppm (1H, s) | ~104 ppm | C4, C6 |

| -OCH₂CH₃ | ~4.5 ppm (2H, q, J=7.1 Hz) | ~64 ppm | C6, -OC H₂C H₃ |

| -OCH₂CH₃ | ~1.4 ppm (3H, t, J=7.1 Hz) | ~14 ppm | -OC H₂CH₃ |

| -S(O)CH₃ | ~3.0 ppm (3H, s) | ~38 ppm | C2 |

| C2 (Pyrimidine) | - | ~170 ppm | - |

| C4 (Pyrimidine) | - | ~161 ppm | - |

| C6 (Pyrimidine) | - | ~173 ppm | - |

Note: Chemical shifts are estimates based on related structures. The sulfoxide group is electron-withdrawing and will influence the shifts of adjacent nuclei.[3][9]

Structure Confirmation Logic:

-

The ¹H spectrum should show four distinct signals: a singlet for the lone pyrimidine proton, a quartet and a triplet for the ethoxy group, and a singlet for the methylsulfinyl group.

-

The ¹³C spectrum should show seven distinct signals, corresponding to all carbons in the molecule.

-

The critical HMBC correlations are:

-

A correlation from the pyrimidine proton (H5) to the carbon bearing the ethoxy group (C6) and the carbon bearing the chloro group (C4).

-

A correlation from the methylene protons (-OCH₂-) of the ethoxy group to the C6 carbon of the pyrimidine ring.

-

A correlation from the methyl protons (-S(O)CH₃) to the C2 carbon of the pyrimidine ring.

-

Structure [label=<

// Define node positions for labels H5 [pos="1.1,1.5!", label="H5"]; OCH2 [pos="3.5,0.8!", label="-OCH₂-"]; SOCH3 [pos="-0.8,0.8!", label="-S(O)CH₃"]; C2 [pos="0.2,1.2!"]; C4 [pos="2.0,1.2!"]; C6 [pos="2.0,-0.1!"];

// Draw correlation lines H5 -> C4 [label=" 2J", fontcolor="#EA4335"]; H5 -> C6 [label=" 2J", fontcolor="#EA4335"]; OCH2 -> C6 [label=" 3J", fontcolor="#EA4335"]; SOCH3 -> C2 [label=" 2J", fontcolor="#EA4335"]; } enddot Caption: Key HMBC correlations confirming connectivity.

Technique 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.[10][11] For this molecule, the most crucial task is to confirm the S=O bond of the sulfoxide, distinguishing it from the starting thioether and the over-oxidized sulfone.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the purified crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation: The IR spectrum provides a molecular fingerprint.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the pyrimidine ring C-H bond. |

| Aliphatic C-H Stretch | 3000 - 2850 | Confirms methyl and ethoxy C-H bonds. |

| Aromatic C=N, C=C Stretch | 1600 - 1450 | Characteristic of the pyrimidine ring system.[10] |

| S=O Stretch (Sulfoxide) | 1070 - 1030 | Key diagnostic peak. Its presence confirms the oxidation of the thioether. A sulfone (SO₂) would show two bands (~1350-1300 and ~1160-1120 cm⁻¹).[12] |

| C-O Stretch | 1250 - 1050 | Confirms the ethoxy group. |

| C-Cl Stretch | 800 - 600 | Confirms the chloro substituent. |

The unambiguous observation of a strong absorption band around 1050 cm⁻¹ is definitive proof of the sulfoxide functional group.

Integrated Analysis: Achieving Structural Certainty

No single technique provides the complete picture. The power of this approach lies in the convergence of data from all three orthogonal methods.

// Node styles StartNode [label="Purified Unknown\n(Crystalline Solid)", fillcolor="#FBBC05", fontcolor="#202124"]; TechniqueNode [shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; DataNode [shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ConclusionNode [label="Final Structure Confirmed:\nthis compound", style=filled, fillcolor="#CEEAD6", fontcolor="#202124"];

// Nodes StartNode; MS [label="HRMS", TechniqueNode]; NMR [label="NMR Suite\n(¹H, ¹³C, HMBC)", TechniqueNode]; IR [label="FTIR", TechniqueNode]; MS_Data [label="Molecular Formula:\nC₇H₉ClN₂O₂S\n(from exact mass & Cl isotope pattern)", DataNode]; NMR_Data [label="Connectivity Map:\n- Substituents at C2, C4, C6\n- Confirmed C-H framework", DataNode]; IR_Data [label="Functional Groups:\n- Confirmed S=O stretch\n- Confirmed C-O, C-Cl", DataNode]; ConclusionNode;

// Edges StartNode -> {MS, NMR, IR} [style=bold]; MS -> MS_Data; NMR -> NMR_Data; IR -> IR_Data; {MS_Data, NMR_Data, IR_Data} -> ConclusionNode [style=bold, color="#34A853"]; } enddot Caption: The integrated workflow for structure elucidation.

This self-validating system works as follows:

-

HRMS provides the elemental formula (C₇H₉ClN₂O₂S).

-

FTIR confirms the presence of the key sulfoxide (S=O) functional group, consistent with the formula.

-

NMR takes the atoms from the formula and the functional groups from the IR and assembles them into a unique, unambiguous structure, with every atom accounted for and every connection confirmed by HMBC correlations.

The convergence of these independent lines of evidence allows for the confident and authoritative assignment of the structure as this compound.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available From: [Link]

-

Anonymous. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Available From: [Link]

-

Anonymous. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research, 11(11), 40105-40110. Available From: [Link]

-

Anonymous. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available From: [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available From: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available From: [Link]

-

Ermer, J., & Miller, J. H. M. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 130, 2-17. Available From: [Link]

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. Available From: [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1), 13-23. Available From: [Link]

-

Anonymous. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available From: [Link]

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available From: [Link]

-

Anonymous. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available From: [Link]

-

Anonymous. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. Available From: [Link]

-

Nicolas, C., et al. (2020). X-ray absorption spectroscopy of organic sulfoxides. Dalton Transactions, 49(31), 10731-10739. Available From: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available From: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available From: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available From: [Link]

-

Khmel'nitskii, R. A., Klyuev, N. A., & Kunts, E. I. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(3), 266-278. Available From: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available From: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 7. biotech-spain.com [biotech-spain.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. X-ray absorption spectroscopy of organic sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for understanding their reactivity, purity, and potential interactions with biological targets. This document synthesizes established spectroscopic principles with data from closely related analogues to present a comprehensive characterization, offering field-proven insights for researchers and scientists.

Foundational Structure and Analytical Workflow

The analytical journey for characterizing a novel or modified compound like this compound involves a multi-technique approach to unambiguously determine its structure. The workflow is designed to provide orthogonal information, where each technique validates the others.

Caption: General workflow for synthesis and spectroscopic validation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of successful synthesis. The fragmentation patterns can also yield valuable structural information.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Interpretation: Identify the peak corresponding to the calculated molecular weight of the target compound.

Analysis and Expected Data:

The molecular formula for this compound is C₇H₉ClN₂O₂S. The expected monoisotopic mass is approximately 220.01 g/mol . In ESI-MS, the primary ion observed would be the [M+H]⁺ adduct at m/z 221.02. The presence of chlorine would also result in a characteristic M+2 isotopic peak (at m/z 223.02) with an intensity of about one-third of the main peak, confirming the presence of a single chlorine atom.

| Feature | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | This compound (Predicted) |

| Molecular Formula | C₇H₉ClN₂OS | C₇H₉ClN₂O₂S |

| Molecular Weight | 204.68 g/mol | 220.68 g/mol |

| Expected [M+H]⁺ (m/z) | 205.02 | 221.02 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Analysis and Expected Data:

The known ¹H NMR data for the sulfide analogue, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, in CDCl₃ shows a singlet for the aromatic proton at 6.37 ppm, a quartet for the OCH₂ protons at 4.41 ppm, a singlet for the SCH₃ protons at 2.52 ppm, and a triplet for the OCH₂CH₃ protons at 1.37 ppm.[2]

For the target sulfoxide, the primary change will be observed in the chemical shift of the methyl protons directly attached to the sulfur. The electron-withdrawing nature of the sulfoxide group will deshield these protons, causing a downfield shift.

| Proton Assignment | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Observed, ppm)[2] | This compound (Predicted, ppm) | Multiplicity | Integration |

| Ar-H (H5) | 6.37 | ~6.4 - 6.6 | s | 1H |

| O-CH₂ -CH₃ | 4.41 | ~4.4 - 4.5 | q | 2H |

| S-CH₃ | 2.52 | ~2.7 - 2.9 | s | 3H |

| O-CH₂-CH₃ | 1.37 | ~1.3 - 1.4 | t | 3H |

s = singlet, t = triplet, q = quartet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Analysis and Expected Data:

The reported ¹³C NMR data for the sulfide analogue shows signals at 172.7, 169.4, 160.2, 102.4, 63.3, and 14.2 ppm.[2] The oxidation of the sulfur atom will induce a downfield shift on the adjacent methyl carbon and potentially on the C2 carbon of the pyrimidine ring due to the inductive effect of the sulfoxide group.

| Carbon Assignment | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Observed, ppm)[2] | This compound (Predicted, ppm) |

| C4/C6 | 172.7 | ~172-173 |

| C2 | 169.4 | ~170-172 |

| C4/C6 | 160.2 | ~160-161 |

| C5 | 102.4 | ~102-104 |

| O-C H₂-CH₃ | 63.3 | ~63-64 |

| S-C H₃ | 14.2 | ~40-45 |

| O-CH₂-C H₃ | 14.2 | ~14-15 |

Note: The original assignment of 14.2 ppm likely corresponds to both the S-CH₃ and O-CH₂-CH₃ carbons overlapping. In the sulfoxide, the S-CH₃ carbon will be significantly shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a solid mixed with KBr to form a pellet. Attenuated Total Reflectance (ATR) is a common, modern alternative requiring minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹).

Analysis and Expected Data:

The IR spectrum of the sulfide analogue shows characteristic peaks for alkyl C-H stretching (~2980 cm⁻¹) and aryl C-H stretching (~3000 cm⁻¹).[2] The most significant change upon oxidation to the sulfoxide will be the appearance of a strong absorption band corresponding to the S=O stretch. This band is typically found in the region of 1030-1070 cm⁻¹.

| Vibrational Mode | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Observed, cm⁻¹)[2] | This compound (Predicted, cm⁻¹) | Intensity |

| Aryl C-H stretch | ~3007 | ~3000 | Weak-Medium |

| Alkyl C-H stretch | 2849-2982 | 2850-3000 | Medium |

| C=N, C=C stretch | Not specified | ~1550-1600 | Medium-Strong |

| S=O stretch | Absent | ~1030-1070 | Strong |

| C-O stretch | Not specified | ~1200-1250 | Strong |

| C-Cl stretch | Not specified | ~700-800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or DCM).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm.

Analysis and Expected Data:

For the related sulfide compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, UV absorption maxima are observed at 255 nm and 276 nm in DCM.[2] The pyrimidine ring is the primary chromophore. The introduction of the sulfoxide group, being more polar and having non-bonding electrons on the oxygen, may cause a slight shift in the absorption maxima (a solvatochromic effect) but is not expected to drastically alter the overall profile.

| Parameter | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Observed)[2] | This compound (Predicted) |

| λmax 1 | 255 nm | ~250-260 nm |

| λmax 2 | 276 nm | ~270-280 nm |

Conclusion

The spectroscopic characterization of this compound can be confidently predicted based on the established data of its sulfide precursor and fundamental spectroscopic principles. The key analytical signatures for confirming the successful oxidation are a downfield shift of the S-CH₃ protons and carbon in NMR spectra, and the appearance of a strong S=O stretching band around 1050 cm⁻¹ in the IR spectrum. This comprehensive, multi-technique approach ensures the structural integrity and purity of the target compound, a critical step in the drug discovery and development pipeline.

References

- BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- ResearchGate. Spectral Characterizations of Synthesized Pyrimidine Derivatives.

- Semantic Scholar. NMR spectra of pyrimidines.

- NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- ResearchGate. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

Sources

4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine CAS number 142596-33-6

An In-Depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. While the compound itself is not a therapeutic agent, it serves as a critical, multi-functionalized building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its primary and most notable application is as a key intermediate in the manufacturing of Ticagrelor, a potent and widely used anti-platelet drug.[1][2] This guide will elucidate the chemical properties, synthesis, reactivity, and analytical characterization of this pyrimidine derivative. We will explore the causality behind the synthetic strategies employed and place the compound's utility within the broader context of drug development, specifically targeting the P2Y12 receptor pathway.[2][3]

Chemical Identity and Physicochemical Properties

This compound is a derivative of pyrimidine, a foundational scaffold in numerous biologically active molecules.[4] Its structure is characterized by an ethoxy group at the 6-position, a chloro group at the 4-position, and a methylsulfinyl group at the 2-position. These substituents create a unique electronic and steric profile that dictates its reactivity and utility as a synthetic intermediate.

A point of clarification is necessary regarding the Chemical Abstracts Service (CAS) number. The CAS number 142596-33-6 is frequently associated with the methylsulfonyl (-SO₂CH₃) analog, 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.[5] The target of this guide, the methylsulfinyl (-SOCH₃) derivative, has a distinct CAS number, 1289386-28-2 .[6] The sulfinyl compound is the direct precursor to the sulfonyl compound via oxidation. This guide focuses on the sulfinyl derivative but acknowledges this common ambiguity.

Caption: 2D structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 1289386-28-2 | [6] |

| Molecular Formula | C₇H₉ClN₂O₂S | [6] |

| Molecular Weight | 220.67 g/mol | [6] |

| Related CAS (Sulfone) | 142596-33-6 | [5] |

| Canonical SMILES | CCOC1=CC(=NC(=N1)S(=O)C)Cl | N/A |

| Physical Form | Solid (predicted) | N/A |

The Synthetic Landscape: From Precursors to a Versatile Scaffold

The synthesis of this pyrimidine derivative is a multi-step process that begins with more common starting materials. The rationale behind this pathway is to strategically introduce functional groups that allow for controlled, regioselective reactions. The most common route involves the modification of 4,6-dichloro-2-(methylthio)pyrimidine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Precursor)

This step is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring. The two chlorine atoms on the starting material are activating groups, but the substitution occurs regioselectively.

-

Rationale: The reaction is performed under mild conditions (room temperature in ethanol) to favor mono-substitution over di-substitution.[4] Using sodium ethoxide in ethanol provides both the nucleophile and a non-toxic solvent.[4] The substitution occurs preferentially at the C6 position.

-

Methodology: [4]

-

Prepare a fresh solution of sodium ethoxide (EtONa) (1.1 equivalents) in absolute ethanol.

-

To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in absolute ethanol, add the EtONa solution dropwise at approximately 20°C.

-

Protect the reaction mixture from atmospheric moisture using a drying tube (e.g., CaCl₂) and continue stirring at this temperature.

-

Monitor the reaction for the complete consumption of the starting material using Thin-Layer Chromatography (TLC) (typically 2 hours).

-

Upon completion, add dichloromethane (DCM) to the mixture, followed by a saturated aqueous solution of NaHCO₃ to quench the reaction and neutralize any excess base.

-

Extract the aqueous phase with DCM. Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.

-

The crude product can be purified by recrystallization from n-pentane to yield colorless needles.[4]

-

Part B: Oxidation to this compound

The thioether group is selectively oxidized to a sulfoxide. This transformation is critical as the resulting electron-withdrawing sulfinyl group further activates the C4-chloro position for subsequent substitution reactions.

-

Rationale: Mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this conversion because they are effective at low temperatures and allow for controlled oxidation to the sulfoxide without significant over-oxidation to the sulfone. The stoichiometry (typically ~1.1 equivalents of the oxidant) is key to achieving this selectivity.

-

Methodology (Generalized):

-

Dissolve the precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, in a suitable chlorinated solvent like dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

In a separate vessel, dissolve m-CPBA (approx. 1.1 equivalents) in DCM.

-

Add the m-CPBA solution dropwise to the cooled pyrimidine solution over 30-60 minutes.

-

Allow the reaction to stir at 0°C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess peroxide, followed by sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, wash it with brine, dry it over anhydrous MgSO₄, and concentrate it under vacuum to obtain the crude this compound.

-

Purify the product using column chromatography if necessary.

-

Application in the Synthesis of Ticagrelor

The primary value of this compound lies in its role as a key building block for Ticagrelor. Ticagrelor is a selective P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][7] The pyrimidine core of the intermediate becomes the central triazolopyrimidine core of the final drug.

In the synthetic route to Ticagrelor, the pyrimidine intermediate undergoes a series of transformations where the chloro and ethoxy/sulfinyl groups are displaced or modified to build the final, complex API structure.[1][8]

Caption: Role of the pyrimidine intermediate in the synthesis of Ticagrelor.

Biological Context: The P2Y12 Signaling Pathway

While the intermediate itself is not biologically active, its end-product, Ticagrelor, exerts its therapeutic effect by inhibiting the P2Y12 receptor on platelets. Understanding this pathway is crucial for drug development professionals.

Adenosine diphosphate (ADP) released at sites of vascular injury binds to two purinergic receptors on platelets: P2Y1 and P2Y12. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). De-phosphorylated VASP no longer inhibits the activation of the GPIIb/IIIa receptor, leading to its conformational change, platelet aggregation, and thrombus formation. Ticagrelor reversibly binds to the P2Y12 receptor, preventing this signaling cascade and thus inhibiting platelet aggregation.[2]

Caption: Simplified P2Y12 receptor pathway inhibited by Ticagrelor.

Analytical and Spectroscopic Data

Detailed analytical data for the title sulfinyl compound is not widely published. However, the data for its immediate precursor, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, serves as an excellent reference point for characterization.

Table 2: Analytical Data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

| Analysis Method | Result | Source |

| Melting Point | 59–60 °C | [4] |

| TLC Rf | 0.16 (n-hexane/DCM, 90:10) | [4] |

| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): 6.37 (1H, s, Ar-H), 4.41 (2H, q, J=7.1 Hz, OCH₂), 2.52 (3H, s, SCH₃), 1.37 (3H, t, J=7.1 Hz, CH₃) | [9] |

| ¹³C-NMR (125 MHz, CDCl₃) | δ (ppm): 172.7, 169.4, 160.2, 102.4, 63.3, 14.3, 14.1 | [9] |

| IR (ν/cm⁻¹) | 3007 (aryl C-H), 2982, 2934 (alkyl C-H), 1570, 1533, 1408, 1342, 1277, 1234, 1105, 1045, 989, 814 | [9] |

Safety and Handling

-

GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a quintessential example of a modern synthetic intermediate whose value is defined by its strategic functionality. Its carefully orchestrated arrangement of chloro, ethoxy, and methylsulfinyl groups on a pyrimidine core provides medicinal chemists with a versatile platform for constructing complex molecular architectures. Its central role in the industrial synthesis of Ticagrelor underscores its importance in the production of life-saving medicines. This guide has provided a technical framework for understanding its synthesis, reactivity, and ultimate application, bridging the gap between fundamental organic chemistry and pharmaceutical development.

References

-

Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2020). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports. Available at: [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of ticagrelor intermediate. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and....

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of Ticagrelor, an ant. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available at: [Link]

-

ChemWhat. (n.d.). 4-Chloro-6-ethoxy-2-methanesulfinyl-pyrimidine CAS#: 1289386-28-2. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]

-

ResearchGate. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm3009103

-

PubChem. (n.d.). 4-Chloro-6-methanesulfonylpyrimidine. Available at: [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-2-ethoxy-6-methylpyridine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

-

Arctom. (n.d.). CAS NO. 142596-33-6 | 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine. Available at: [Link]

-

ACS Publications. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

-

ChemSrc. (n.d.). 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde (CAS 70842-33-0). Available at: [Link]

Sources

- 1. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. arctomsci.com [arctomsci.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Fulcrum of Innovation: A Technical Guide to 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine in Modern Medicinal Chemistry

Foreword: The Unseen Architect in Drug Discovery

In the intricate tapestry of medicinal chemistry, certain molecules, while not active pharmaceutical ingredients themselves, serve as pivotal platforms for innovation. They are the unsung heroes, the versatile scaffolds upon which potent and selective therapeutics are built. 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is one such molecule. This guide eschews a conventional linear narrative, instead opting for a modular, application-centric exploration of this compound's significance. We will delve into its strategic synthesis, dissect the nuanced reactivity that makes it a prized intermediate, and illuminate its role in the construction of complex, biologically active agents. This document is intended for the discerning researcher and drug development professional, providing not just protocols, but the strategic rationale behind them.

I. Strategic Synthesis: From Commodity Chemicals to a High-Value Intermediate

The journey to this compound is a multi-step process that begins with readily available precursors. The true value of this synthetic pathway lies in its efficiency and the strategic introduction of functional groups that will later dictate the molecule's utility.

Genesis of the Scaffold: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

The immediate precursor to our target compound is 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Its synthesis is a prime example of regioselective nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine ring.[1]

The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, presents two reactive chloro-substituents. The C4 and C6 positions on the pyrimidine ring are electronically deficient and thus susceptible to nucleophilic attack. The choice of a mild nucleophile and controlled reaction conditions allows for the selective displacement of just one chlorine atom.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [1]

-

Materials:

-

4,6-dichloro-2-(methylthio)pyrimidine

-

Ethanol (absolute)

-

Sodium metal

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of sodium ethoxide is freshly prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically standardized to 1 M.

-

To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in ethanol at approximately 20°C, a stoichiometric amount (1.0 to 1.1 equivalents) of the freshly prepared sodium ethoxide solution is added dropwise.

-

The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed (typically 2-4 hours).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an additional portion of dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization (e.g., from n-pentane at low temperature) to yield 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine as a crystalline solid.

-

This regioselective monosubstitution is a critical step, as it installs the stable ethoxy group while leaving a reactive chlorine at the C4 position for subsequent diversification and a methylthio group at C2, poised for oxidation.

Activation Step: Oxidation to the Sulfoxide

The transformation of the electron-donating methylthio group into an electron-withdrawing methylsulfinyl group is the key activation step. This oxidation dramatically alters the electronic properties of the pyrimidine ring, priming the C2 position for nucleophilic attack. While the corresponding sulfone is more commonly cited in the literature for its exceptional leaving group ability, the sulfoxide represents a state of intermediate reactivity that can be advantageous in certain synthetic strategies.

Selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone requires careful choice of oxidant and reaction conditions.

Experimental Protocol: Selective Oxidation to this compound (Proposed)

-

Materials:

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

-

Dichloromethane (DCM) or other suitable solvent

-

meta-Chloroperoxybenzoic acid (m-CPBA) or other controlled oxidizing agent (e.g., hydrogen peroxide in acetic acid)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in dichloromethane and cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 1.0 to 1.1 equivalents of m-CPBA in DCM.

-

Add the m-CPBA solution dropwise to the stirred, cooled solution of the sulfide. The reaction is typically rapid.

-

Monitor the reaction closely by TLC to ensure complete consumption of the starting material and minimize the formation of the sulfone byproduct.

-

Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

This oxidation is the lynchpin of the molecule's utility. The resulting sulfoxide group is a far better leaving group than the sulfide, paving the way for the introduction of a wide array of nucleophiles at the C2 position.

II. The Chemistry of Activation: The Sulfoxide as a Superior Leaving Group

The true power of this compound in medicinal chemistry lies in the enhanced reactivity it confers upon the C2 position of the pyrimidine ring. This section will explore the mechanistic underpinnings of this activation and its practical implications.

Mechanistic Insights: SNAr at the C2 Position

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. However, the reactivity of different positions on the ring is not uniform. The presence of a methylsulfinyl group at C2 makes this position highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a classic SNAr mechanism, involving the formation of a stabilized Meisenheimer intermediate. The electron-withdrawing nature of the sulfoxide group, combined with the ring nitrogens, effectively delocalizes the negative charge of this intermediate, lowering the activation energy for the reaction.

Caption: Generalized SNAr at the C2 position of the activated pyrimidine.

The methylsulfinyl group is a significantly better leaving group than a chloro or methylthio group at the same position.[2][3] This enhanced reactivity is crucial, as it allows for the introduction of nucleophiles under milder conditions and in higher yields than would be possible with less activated pyrimidines. This is particularly important when working with complex or sensitive nucleophiles, which are common in the later stages of drug synthesis.

A Comparative Analysis of Reactivity

To fully appreciate the utility of the sulfoxide, it is instructive to compare its reactivity to that of related pyrimidine derivatives.

| Leaving Group at C2 | Relative Reactivity | Rationale |

| -SMe (Methylthio) | Low | Poor leaving group ability; electron-donating character. |

| -Cl (Chloro) | Moderate | Good leaving group, but less activating than sulfoxide/sulfone. |

| -S(O)Me (Methylsulfinyl) | High | Good leaving group; strong inductive electron withdrawal. |

| -SO₂Me (Methylsulfonyl) | Very High | Excellent leaving group; powerful electron withdrawal.[4][5] |

This tunable reactivity allows a medicinal chemist to select the appropriate intermediate for a given synthetic challenge. While the sulfone is often the most reactive, the sulfoxide can offer a balance of reactivity and stability, potentially avoiding side reactions that might occur with the more aggressive sulfone.

III. Applications in Drug Discovery: Building the Next Generation of Therapeutics

The activated C2 position of this compound and its sulfone analogue makes it a cornerstone intermediate in the synthesis of a variety of therapeutic agents, most notably in the realm of kinase inhibitors.

Case Study: The Synthesis of Pyrimidine-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many potent and selective kinase inhibitors feature a 2-aminopyrimidine core, which serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.

The synthesis of these 2-aminopyrimidines often relies on the displacement of a leaving group at the C2 position by a primary or secondary amine. The high reactivity of the 2-methylsulfinyl or 2-methylsulfonyl group is ideally suited for this transformation.

Caption: Synthetic workflow for a generic kinase inhibitor.

This two-step functionalization strategy, where the C2 position is first addressed followed by modification at the C4 position, is a powerful approach to building molecular diversity. For example, a library of potential kinase inhibitors can be rapidly synthesized by reacting the 2-amino intermediate with a variety of boronic acids (in a Suzuki coupling) or other nucleophiles.[6]

While a specific, marketed drug that uses this compound as a direct intermediate is not prominently featured in publicly accessible literature, the synthetic strategies employed for numerous pyrimidine-based kinase inhibitors, such as certain Aurora kinase inhibitors, rely on the displacement of a 2-methylsulfonyl group from a similar pyrimidine core.[6][7] The underlying chemical principle is identical, and the sulfoxide serves as a closely related, highly effective precursor for such transformations.

IV. Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is more than just a chemical intermediate; it is an embodiment of strategic design in medicinal chemistry. Its synthesis is a lesson in regioselectivity, and its reactivity profile offers a tunable platform for the construction of complex molecular architectures. The activation provided by the sulfoxide group, transforming the C2 position into a locus of reactivity, is the key to its utility.

As the quest for more selective and potent therapeutics continues, the demand for versatile and strategically functionalized scaffolds will only grow. This compound, and its close analogue the sulfone, are poised to remain critical tools for researchers and drug development professionals, enabling the rapid and efficient synthesis of the next generation of innovative medicines.

References

-

Bauer, S., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

Wilke, J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Pichon, M., et al. (2021). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]

-

Baud, M. G., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]

-

Bauer, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Available at: [Link]

-

Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

- Hentschel, P., et al. (2004). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Google Patents.

- Lee, B. H., et al. (2003). Pyrimidine derivatives, a process for preparing the same, and a pharmaceutical composition comprising the same. Google Patents.

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]

- CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.

-

Chakravarthy, R. D., et al. (2014). Selective oxidation of sulfides to sulfoxides a. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

Xu, X., et al. (2021). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. Available at: [Link]

-

Freeman, F., & Saedi, F. (2008). Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. The Journal of Physical Chemistry A. Available at: [Link]

-

Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

-

Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Available at: [Link]

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. Available at: [Link]

-

Elgemeie, G. H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research. Available at: [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of sulfinylpyrimidine compounds in organic synthesis

An In-depth Technical Guide to the Reactivity of Sulfinylpyrimidine Compounds in Organic Synthesis

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern synthetic and medicinal chemistry, the pyrimidine core stands as a cornerstone, embedded in the structure of countless pharmaceuticals and biologically active molecules.[1][2] The strategic functionalization of this heterocycle is paramount to modulating its properties and unlocking new therapeutic potential. Among the diverse activating groups employed, the sulfinyl (R-S(O)-) and, more commonly, the related sulfonyl (R-SO₂-) moieties have emerged as exceptionally versatile and potent tools. Their profound electron-withdrawing nature fundamentally alters the electronic landscape of the pyrimidine ring, transforming it into a highly reactive electrophilic partner for a suite of powerful transformations.

This guide provides an in-depth exploration of the reactivity of sulfinyl- and sulfonyl-activated pyrimidines. We will move beyond a simple catalog of reactions to dissect the underlying principles that govern their behavior. By understanding the causality behind their reactivity—from the stabilization of key intermediates to the role of catalysis—researchers can harness these compounds with greater precision and creativity in their synthetic endeavors, particularly in the realms of drug discovery and chemical biology.

Nucleophilic Aromatic Substitution (SNAr): The Preeminent Reaction Pathway

The most significant and widely exploited reactivity mode of 2-sulfonylpyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. The combination of the electron-deficient pyrimidine ring and the potent sulfonyl activating group creates a powerful electrophilic system.

Mechanistic Underpinnings: A Two-Step Dance

The SNAr reaction of a 2-sulfonylpyrimidine proceeds via a well-established two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile at the C-2 position of the pyrimidine ring, which is highly activated towards such an attack. This step temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer-Jackson complex.[3][5]

The stability of this intermediate is the linchpin of the entire process and is the rate-determining step of the reaction.[5][6] The negative charge is delocalized and stabilized by several factors:

-

Ring Nitrogens: The two nitrogen atoms of the pyrimidine ring are highly electronegative and effectively stabilize the negative charge through resonance, particularly when the attack is at the C-2 or C-4 positions.[6]

-

The Sulfonyl Group: As a powerful electron-withdrawing group, the sulfonyl moiety further stabilizes the anionic intermediate through induction.

-

Ring Substituents: Additional electron-withdrawing groups (EWGs) on the pyrimidine ring, especially at the C-5 position, can dramatically enhance the stability of the Meisenheimer complex, thereby accelerating the reaction rate.[5][7]

In the second, typically faster step, aromaticity is restored by the expulsion of the leaving group. The sulfinate anion (R-SO₂⁻) is an excellent leaving group, making this elimination step highly favorable.[8]

Caption: Figure 1: S-N-Ar Mechanism on a 2-Sulfonylpyrimidine.

Structure-Reactivity Relationships (SAR): Tuning Reactivity over 9 Orders of Magnitude

A key advantage of 2-sulfonylpyrimidines is the ability to predictably tune their reactivity by modifying the substituents on the pyrimidine ring. This allows for the precise design of reagents for specific applications, from rapid bioconjugation to slower, more controlled reactions.

Comprehensive studies have demonstrated that the reaction rates can be modulated over nine orders of magnitude.[5] The most profound effects are observed with substituents at the 5-position of the pyrimidine ring.[7]

-

Electron-Withdrawing Groups (EWGs): Strong mesomeric (-M) and inductive (-I) withdrawing groups like -NO₂, -COOMe, and -CF₃ drastically increase the reaction rate by stabilizing the anionic Meisenheimer intermediate. The 5-COOMe derivative, for instance, was found to be over 800,000 times more reactive than the unsubstituted parent compound.[7]

-

Electron-Donating Groups (EDGs): Conversely, EDGs such as -NH₂ and -OMe slow down the reaction by destabilizing the intermediate.

This fine-tuning is critical in drug development, especially for covalent inhibitors, where a balance must be struck between target reactivity and off-target selectivity.[8]

| Substituent (at C-5) | Relative Reactivity (k/k_H) | Classification | Rationale |

| -H | 1 | Reference | Baseline reactivity. |

| -COOMe | ~825,000 | Strong Activator | Strong -M effect stabilizes the Meisenheimer complex.[7] |

| -NO₂ | ~1,000,000+ | Strong Activator | Very strong -M and -I effects provide maximum stabilization.[7] |

| -CF₃ | ~3,000 | Activator | Strong -I effect stabilizes the negative charge.[7] |

| -Cl | ~100 | Weak Activator | -I effect outweighs the +M effect. |

| -OMe | ~0.1 | Deactivator | +M effect destabilizes the anionic intermediate.[5] |

| -NH₂ | ~0.01 | Strong Deactivator | Strong +M effect significantly destabilizes the intermediate.[5] |

Table 1: Influence of C-5 substituents on the SNAr reactivity of 2-sulfonylpyrimidines with thiol nucleophiles. Data synthesized from trends reported in the literature.[5][7]

Application Spotlight: Covalent Bioconjugation

The predictable and rapid reactivity of 2-sulfonylpyrimidines with soft nucleophiles makes them ideal "warheads" for the chemoselective labeling of proteins. Specifically, they react efficiently with the thiol side chain of cysteine residues under physiological conditions (neutral pH, aqueous solution) to form stable thioether linkages.[5][7] This has been successfully applied to the development of covalent inhibitors for enzymes like WRN helicase and Sortase A, where a cysteine residue in or near the active site is targeted.[8][9] The reaction is highly selective for cysteine over other nucleophilic residues like lysine or serine, highlighting the biocompatibility of this chemistry.[5]

Experimental Protocol: S-Arylation of a Thiol

This protocol describes a general procedure for the SNAr reaction between a 2-sulfonylpyrimidine and a thiol-containing compound, representative of a cysteine bioconjugation experiment.

-

Reagent Preparation:

-

Prepare a stock solution of the 2-sulfonylpyrimidine derivative (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the thiol (e.g., N-acetylcysteine or a peptide) (e.g., 100 mM in a buffered aqueous solution, such as phosphate-buffered saline (PBS) at pH 7.4).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the aqueous buffer to achieve the final desired volume.

-

Add the thiol stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the 2-sulfonylpyrimidine stock solution to a final concentration of 1.1 mM (1.1 equivalents).

-

-